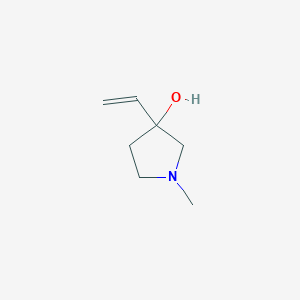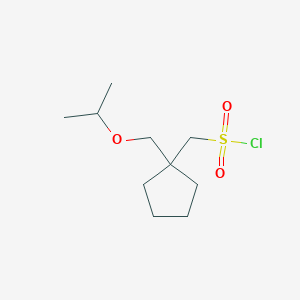![molecular formula C10H14F6N2O4 B13495562 2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)](/img/structure/B13495562.png)
2-Azaspiro[3.3]heptan-6-amine, bis(trifluoroacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-azaspiro[3.3]heptan-6-amine; bis(trifluoroacetic acid) is a compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. The compound features a spirocyclic scaffold, which is known for its rigidity and unique spatial arrangement, making it a valuable building block for drug design and other applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-azaspiro[3.3]heptan-6-amine involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . The reaction conditions typically include the use of organic solvents and bases to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 2-azaspiro[3.3]heptan-6-amine are not widely documented, the scalability of the synthetic routes mentioned above can be adapted for larger-scale production. The use of protecting groups and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-azaspiro[3.3]heptan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve the use of organic solvents and controlled temperatures to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted spirocyclic amines and oxo derivatives, which can be further utilized in drug design and other applications .
Applications De Recherche Scientifique
2-azaspiro[3.3]heptan-6-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-azaspiro[3.3]heptan-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic scaffold provides a rigid framework that can enhance binding affinity and selectivity for these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: This compound features an oxygen atom in the spirocyclic ring and is used as a structural surrogate for morpholine in drug design.
2-azaspiro[3.3]heptane-6-carboxylic acid: This derivative has a carboxylic acid group and is used in the synthesis of sterically constrained amino acids.
Uniqueness
2-azaspiro[3.3]heptan-6-amine stands out due to its unique amine functionality, which provides additional reactivity and versatility in chemical synthesis. Its bis(trifluoroacetic acid) salt form enhances its stability and solubility, making it more suitable for various applications .
Propriétés
Formule moléculaire |
C10H14F6N2O4 |
|---|---|
Poids moléculaire |
340.22 g/mol |
Nom IUPAC |
2-azaspiro[3.3]heptan-6-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c7-5-1-6(2-5)3-8-4-6;2*3-2(4,5)1(6)7/h5,8H,1-4,7H2;2*(H,6,7) |
Clé InChI |
MWPKJUUJNYPVGK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CNC2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B13495483.png)

![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)




![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)
![Ethyl 2-(trifluoromethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13495548.png)



![N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13495579.png)
![N-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13495584.png)
